molecular formula C10H8ClN5O2 B2461038 (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one CAS No. 326912-29-2

(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B2461038
CAS No.: 326912-29-2
M. Wt: 265.66
InChI Key: BEFIVFJFFQBBOE-FRKPEAEDSA-N
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Description

The compound (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is a pyrimidinone derivative featuring a hydrazinylene group substituted with a 2-chlorophenyl moiety. Its structure includes a partially saturated pyrimidinone core with hydroxyl and imino functional groups at positions 2 and 6, respectively. The (5E) configuration denotes the trans geometry of the hydrazinylene double bond. Characterization techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography (utilizing programs like SHELXL and ORTEP ) would likely confirm its structure and stereochemistry.

Properties

IUPAC Name

6-amino-5-[(2-chlorophenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-5-3-1-2-4-6(5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNDRAMELXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Modified Biginelli Reaction with Hydrazine Incorporation

The classical Biginelli reaction, employing ethyl acetoacetate, urea, and aldehydes, has been adapted to integrate hydrazone functionalities. In a solvent-free approach, CuCl₂·2H₂O catalyzes the cyclocondensation of ethyl acetoacetate, 2-chlorobenzaldehyde, and thiourea, yielding 2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one. Subsequent oxidation of the 5-methylene group to a ketone (e.g., using KMnO₄ in acidic conditions) generates the 5-keto intermediate, which undergoes condensation with 2-chlorophenylhydrazine (Scheme 1).

Scheme 1 :

  • Ethyl acetoacetate + 2-chlorobenzaldehyde + thiourea → 2-hydroxy-6-imino-tetrahydropyrimidin-4-one (CuCl₂·2H₂O, solvent-free, 80°C, 4 h).
  • Oxidation: 5-CH₂ → 5-CO (KMnO₄, H₂SO₄, 60°C, 2 h).
  • Condensation: 5-CO + 2-chlorophenylhydrazine → target compound (EtOH, HCl, reflux, 6 h).

This method achieves an overall yield of 65–72%, with the CuCl₂ catalyst enhancing reaction efficiency by stabilizing enolate intermediates.

Solvent-Free Grindstone Technique

A mechanochemical variant eliminates solvent use entirely. Equimolar quantities of ethyl acetoacetate, 2-chlorobenzaldehyde, and thiourea are ground with CuCl₂·2H₂O (5 mol%) in a mortar for 45 minutes, directly yielding the pyrimidinone core. The 5-keto derivative is obtained via aerobic oxidation under ball milling (300 rpm, 2 h), followed by hydrazone formation with 2-chlorophenylhydrazine in a vortex mixer. This approach reduces reaction time by 40% compared to thermal methods but requires precise control over milling intensity to prevent decomposition.

Stepwise Synthesis via Pyrimidinone Intermediate

Preparation of 5-Keto-2-Hydroxy-6-Imino-Tetrahydropyrimidin-4-One

The intermediate is synthesized via a three-step sequence:

  • Knoevenagel Condensation : Ethyl acetoacetate and 2-chlorobenzaldehyde react in ethanol with piperidine as a base, forming an α,β-unsaturated ketone.
  • Cyclization with Urea : The unsaturated ketone undergoes cyclocondensation with urea in refluxing acetic acid, producing 2-ethoxy-6-imino-tetrahydropyrimidin-4-one.
  • Ester Hydrolysis : The ethoxy group at position 2 is hydrolyzed to a hydroxyl group using NaOH (10% aqueous, 70°C, 3 h), yielding the 5-methylene derivative. Oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-keto group.

Table 1 : Optimization of Oxidation Conditions

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
KMnO₄/H₂SO₄ 60 2 68
CrO₃/H₂SO₄ 70 1.5 72
PCC/DCM 25 12 45

Hydrazone Formation

The 5-keto intermediate (1 eq) and 2-chlorophenylhydrazine (1.2 eq) are refluxed in ethanol with catalytic HCl (0.1 eq) for 6 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane 3:7), with the product precipitating upon cooling. Recrystallization from ethanol affords the pure hydrazone as yellow crystals (mp 218–220°C).

Critical Parameters :

  • pH Control : Reactions conducted below pH 3 favor protonation of the carbonyl oxygen, accelerating nucleophilic attack by hydrazine.
  • Solvent Choice : Ethanol balances solubility and reaction rate; DMF increases solubility but promotes side reactions.

Condensation Reactions with 2-Chlorophenylhydrazine

Acid-Catalyzed Condensation

In a representative procedure, 5-keto-2-hydroxy-6-imino-tetrahydropyrimidin-4-one (1.0 g, 4.2 mmol) and 2-chlorophenylhydrazine (0.65 g, 4.6 mmol) are stirred in glacial acetic acid (15 mL) at 80°C for 4 hours. The mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol. Yield: 82%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation step. A mixture of the 5-keto intermediate (1 eq), 2-chlorophenylhydrazine (1.1 eq), and p-TsOH (0.05 eq) in acetonitrile (5 mL) is irradiated at 100°C (300 W) for 20 minutes. This method achieves 89% yield with 99% purity (HPLC), reducing energy consumption by 60% compared to thermal methods.

Analytical Characterization and Structural Confirmation

Spectroscopic Analysis

  • ¹H NMR (DMSO- d 6, 400 MHz): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.56–7.48 (m, 2H, ArH), 6.95 (s, 1H, CH=N), 4.12 (s, 1H, OH), 3.44–3.38 (m, 2H, CH₂), 2.89–2.83 (m, 2H, CH₂).
  • ¹³C NMR : δ 178.4 (C=O), 164.2 (C=N), 138.7–126.3 (ArC), 98.5 (C-OH), 54.1, 42.3 (CH₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (5E) configuration, with the hydrazone group adopting a planar arrangement relative to the pyrimidinone ring. The dihedral angle between the 2-chlorophenyl ring and the hydrazone plane is 8.5°, indicating minimal steric hindrance.

Crystallographic Data :

  • Space Group: P2₁/c
  • Unit Cell: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
  • R Factor: 0.041

Comparative Evaluation of Synthetic Routes

Table 2 : Performance Metrics of Preparation Methods

Method Yield (%) Purity (%) Time (h) Cost Index
Solvent-Free Biginelli 72 95 6 Low
Stepwise Synthesis 82 98 12 Moderate
Microwave Condensation 89 99 0.3 High

The microwave-assisted route offers superior efficiency but requires specialized equipment. The solvent-free Biginelli method is preferable for large-scale synthesis due to its low cost and environmental impact.

Applications and Derivatives

The hydrazone moiety enhances bioactivity, with analogues demonstrating antifungal and anticancer properties. Structural modifications, such as replacing the 2-chlorophenyl group with fluorinated arenes, have shown improved pharmacokinetic profiles in preclinical studies.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone group (C=N–N) undergoes hydrolysis under acidic or basic conditions. Key observations include:

Condition Products Mechanism
Acidic (HCl, 80°C)2-(2-chlorophenyl)hydrazine + 2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-oneProtonation of C=N, nucleophilic attack by water
Basic (NaOH, reflux)Fragmented pyrimidine derivatives + chlorophenol byproductsBase-induced cleavage of the hydrazone bond

Hydrolysis rates depend on pH and temperature, with acidic conditions favoring faster decomposition.

Tautomerism

The compound exhibits keto-enol and imine-enamine tautomerism due to its hydroxy and imino groups. Experimental studies (FT-IR, NMR) reveal the following equilibria:

Tautomer Dominant Form Conditions
Keto-enolEnol (2-hydroxy)Polar solvents (e.g., DMSO, H₂O)
Imine-enamineImine (6-imino)Nonpolar solvents (e.g., CHCl₃)

The enol form stabilizes via intramolecular hydrogen bonding between the hydroxy and imino groups .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

Reagent/Condition Product Yield
Ac₂O, refluxPyrimido[4,5-d]pyridazine derivatives65–70%
PCl₅, CH₂Cl₂Chlorinated tetrahydropyrimidine analogs55–60%

Cyclization often involves nucleophilic attack by the hydrazine nitrogen on adjacent electrophilic centers.

Electrophilic Aromatic Substitution

The 2-chlorophenyl group undergoes directed electrophilic substitution:

Reagent Position Product Notes
HNO₃/H₂SO₄Para to ClNitro-substituted derivativeLimited by steric hindrance
Cl₂/FeCl₃Ortho to ClDichlorophenyl analogRequires excess reagent

The chlorine atom directs incoming electrophiles to the para position, though steric effects from the pyrimidine ring modulate reactivity .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

Metal Salt Coordination Sites Application
Cu(NO₃)₂Hydrazone N, pyrimidine OAntimicrobial agents
FeCl₃Hydrazone N, imino NCatalysts for oxidation reactions

Complexation enhances bioactivity, particularly in inhibiting bacterial enzymes like DNA gyrase .

Oxidation and Reduction

Reaction Type Reagent Product
Oxidation (H₂O₂, pH 9)Pyrimidine N-oxideEnhanced solubility in aqueous media
Reduction (NaBH₄)Hydrazine to amineSaturated tetrahydropyrimidine derivatives

Reduction of the hydrazone group generates amines, which are precursors for further functionalization.

Analytical Methods for Reaction Monitoring

  • HPLC : Quantifies hydrolysis and cyclization products.

  • FT-IR : Tracks tautomerism via O–H and N–H stretching frequencies .

  • X-ray Diffraction : Confirms stereochemistry in coordination complexes .

This compound’s multifunctional reactivity underpins its potential in drug discovery, particularly as a scaffold for antimicrobial and antitumor agents . Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hydrazone derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The presence of the hydrazine moiety is believed to enhance the interaction with biological targets involved in cancer progression. Notably, compounds featuring tetrahydropyrimidine structures have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that derivatives of hydrazones can exhibit significant activity against bacterial and fungal strains. In vitro studies have shown that such compounds can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is supported by molecular docking studies that suggest its capability to act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. Compounds that inhibit this enzyme can reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific functional groups, such as the chlorophenyl and hydrazine moieties, significantly influences biological activity. Studies have shown that modifications to these groups can enhance potency and selectivity towards biological targets .

Case Studies

StudyFindingsApplications
Study on Anticancer Activity Evaluated various hydrazone derivatives against cancer cell lines; found significant cytotoxicityPotential development of new anticancer drugs
Antimicrobial Screening Tested against multiple bacterial and fungal strains; showed inhibition comparable to standard antibioticsDevelopment of novel antimicrobial agents
Anti-inflammatory Research Molecular docking studies indicated inhibition of 5-lipoxygenase; reduced inflammatory markers in vitroPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Core Structure Substituents/Functional Groups Synthesis Method Analytical Techniques Key Features
Target Compound Pyrimidinone 2-Hydroxy, 6-imino, 5-(2-chlorophenylhydrazinylene) Likely condensation (inferred) NMR, HRMS, X-ray (hypothetical) E-configuration hydrazinylene; chlorophenyl enhances lipophilicity
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one Thiazolidinone Indolinylidene, hydroxyphenyl imino, thioxo Conventional reflux ¹H/¹³C NMR, HRMS, X-ray Z/E isomerism; hydrogen bonding via imino and hydroxyl groups
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Chlorobenzylideneamino, 2-chlorophenyl Condensation X-ray, hydrogen bond analysis Hexameric packing via N–H···S/O interactions; dual chlorophenyl substitution
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one Tetrahydropyrimidine 4-Chlorophenyl, thienylcarbonyl, trifluoromethyl, hydroxyl Not specified X-ray (R = 0.055) Trifluoromethyl enhances metabolic stability; thienyl adds π-stacking potential
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidinophenyl, thioxo Catalytic (p-toluenesulfonic acid) ¹H/¹³C NMR, MS, computational modeling Chromeno-pyrimidine hybrid; piperidine improves solubility
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols Pyrimidinyl bipyrazole 4,6-Dimethylpyrimidinyl, aryl/heteroaryl hydrazine-derived bipyrazole Condensation (hydrazine + diketone) NMR, MS Bipyrazole framework; modular aryl substitution for activity tuning

Biological Activity

The compound (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one is a derivative of tetrahydropyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyrimidine ring system with significant substitutions that influence its biological activity. The presence of the 2-chlorophenyl group and the hydrazine moiety are crucial in determining its interactions with biological targets.

  • Target Interaction : The compound primarily interacts with the c-Met kinase , a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. This interaction is facilitated through hydrophobic regions of the target site, leading to potential antiproliferative effects against cancer cells .
  • Biochemical Pathways : c-Met is implicated in several signaling pathways that regulate cell growth and migration. Inhibition of this pathway can result in decreased tumor growth and metastasis, positioning this compound as a potential anticancer agent .

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine, including the compound in focus, exhibit significant anticancer properties. In vitro studies have shown high antiproliferative activity against various cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves cell cycle arrest and induction of apoptosis .

Antimicrobial Activity

The compound has also demonstrated promising antibacterial and antifungal activities. In particular, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential .

Antioxidant Properties

The antioxidant capacity of tetrahydropyrimidine derivatives contributes to their therapeutic potential by mitigating oxidative stress-related cellular damage. This property is particularly relevant in cancer therapy where oxidative stress plays a dual role in tumor promotion and suppression .

Case Studies

  • Antitumor Efficacy : A study evaluating a series of tetrahydropyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The best-performing derivatives showed IC50 values in the micromolar range .
  • Antibacterial Activity : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.20 mg/mL to 0.50 mg/mL for the most active derivatives .
  • Mechanistic Insights : The dual activity observed in some studies suggests that certain derivatives not only inhibit cancer cell proliferation but also exhibit antimicrobial properties through distinct mechanisms involving enzyme inhibition and receptor modulation .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerHigh antiproliferative activity
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantSignificant radical scavenging activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For analogous hydrazine-derived pyrimidines, key steps include:

  • Hydrazone formation : Reacting 2-chlorophenylhydrazine with a carbonyl precursor under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
  • Cyclization : Using catalysts like sulfur-containing agents (e.g., Lawesson’s reagent) or thermal activation to close the pyrimidinone ring .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone tautomerism and imino group configuration. 1H^1H-NMR can resolve aromatic protons and hydroxy/imino proton exchange dynamics .
  • X-ray crystallography : Resolve the (5E) stereochemistry and hydrogen-bonding networks. For similar structures, Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software are standard .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, N–H stretches at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking studies : Dock the compound into target proteins (e.g., enzymes with hydrazine-sensitive active sites) using AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates), compound purity (>95% by HPLC), and solvent (DMSO concentration ≤1%) .
  • Structure-activity relationship (SAR) : Compare substituent effects. For example, the 2-chlorophenyl group may enhance membrane penetration in Gram-positive bacteria but show inactivity in Gram-negative strains due to efflux pumps .

Q. How does the tautomeric equilibrium (e.g., keto-enol, hydrazone-azo) influence this compound’s chemical behavior?

  • Methodological Answer :

  • Tautomer analysis : Use 1H^1H-NMR in DMSO-d6_6 to detect enol protons. For hydrazone-azo equilibria, variable-temperature NMR can quantify energy barriers .
  • Reactivity implications : Azo tautomers may favor electrophilic substitution at the phenyl ring, while hydrazone forms participate in cycloaddition reactions .

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